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molecular formula C16H12FN3O3 B1329280 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- CAS No. 56287-73-1

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-

Cat. No. B1329280
M. Wt: 313.28 g/mol
InChI Key: YLWBZTIVGRUKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966731

Procedure details

A mixture of 2.0 g of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone, 0.2 g of 5 % palladium-carbon and 100 ml of 10 % hydrochloric acid is shaken at 40°C for 1.5 hours in hydrogen gas. The initial pressure of hydrogen gas is adjusted to 48 lb. After said reaction, the mixture is cooled and filtered to remove the catalyst. The filtrate is neutralized with sodium bicarbonate, and the precipitate is extracted with benzene. The benzene solution is dried and then evaporated to remove solvent. The residue thus obtained is recrystallized from isopropanol. 1.3 g of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]1[N:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[C:11](=[O:20])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:21]([O-])=O)[CH:9]=2)[N:4]=1.Cl>[H][H].[C].[Pd]>[F:1][CH2:2][C:3]1[N:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[C:11](=[O:20])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([NH2:21])[CH:9]=2)[N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FCC1=NC2=CC=C(C=C2C(N1C1=C(C=CC=C1)C)=O)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
EXTRACTION
Type
EXTRACTION
Details
the precipitate is extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
FCC1=NC2=CC=C(C=C2C(N1C1=C(C=CC=C1)C)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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